molecular formula C14H15F4NO3 B6111026 isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate

isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate

Cat. No. B6111026
M. Wt: 321.27 g/mol
InChI Key: GMDHYRKUFXRKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate, also known as Morclofone, is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is a morpholine-based derivative of benzophenone and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate is not fully understood. However, it is believed to act as a competitive inhibitor of GPCRs. It binds to the receptor site and prevents the binding of the natural ligand, thus inhibiting the receptor's activity.
Biochemical and Physiological Effects
isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has been shown to have minimal toxicity in vitro and in vivo. It has been used in various cell lines and animal models without causing significant adverse effects. However, further studies are needed to determine its long-term effects on biological systems.

Advantages and Limitations for Lab Experiments

Isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has several advantages for use in lab experiments. It is stable and has a long shelf life, making it a useful tool for long-term studies. It is also highly soluble in organic solvents, allowing for easy preparation of solutions for experiments. However, isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has limitations in terms of its selectivity and specificity for GPCRs. Further studies are needed to determine its efficacy in different biological systems.

Future Directions

There are several future directions for research related to isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate. One area of interest is the development of more selective and specific ligands for GPCRs. Another area of interest is the use of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate in the study of complex biological systems, such as the brain. Additionally, the potential use of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate in drug discovery and development is an area of interest for future research.
Conclusion
In conclusion, isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate is a useful tool for scientific research, with potential applications in imaging studies, GPCR ligand studies, and drug discovery. Its synthesis method has been optimized to produce high yields and purity. Further studies are needed to fully understand its mechanism of action and long-term effects on biological systems. The future directions for research related to isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate are promising, and it is likely that it will continue to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate involves the reaction of 4-(4-morpholinyl)benzophenone with isopropyl 2,3,5,6-tetrafluorobenzoate in the presence of a base. This reaction leads to the formation of isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate as a white solid with a high yield. The synthesis method has been optimized to produce isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate with high purity and yield.

Scientific Research Applications

Isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has been used in various scientific research applications, including as a fluorescent probe for imaging studies. It has been shown to be a useful tool in the study of biological processes such as protein-protein interactions and enzyme activity. isopropyl 2,3,5,6-tetrafluoro-4-(4-morpholinyl)benzoate has also been used as a ligand for the study of G protein-coupled receptors (GPCRs) and as a tool for drug discovery.

properties

IUPAC Name

propan-2-yl 2,3,5,6-tetrafluoro-4-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4NO3/c1-7(2)22-14(20)8-9(15)11(17)13(12(18)10(8)16)19-3-5-21-6-4-19/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDHYRKUFXRKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C(=C(C(=C1F)F)N2CCOCC2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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